cis-Di(benzonitrile)dichloroplatinum (II)

Asymmetric Catalysis Chiral Diphosphine Complexation Precursor Reactivity

For synthetic chemists requiring stereochemically intact Pt(II)-ligand complexes, cis-[PtCl2(NCPh)2] eliminates harsh activation conditions. • Ambient-temperature ligand displacement preserves chiral scaffold integrity without Ag(I) salts. • Soluble in CH2Cl2, CHCl3, benzene, THF for homogeneous complexation. • Documented yields 63-90% with thioether ligands; avoids cod byproduct contamination. • Enables systematic SAR studies with consistent Pt(II) geometry.

Molecular Formula C14H10Cl2N2Pt
Molecular Weight 472.2 g/mol
CAS No. 15617-19-3
Cat. No. B094019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Di(benzonitrile)dichloroplatinum (II)
CAS15617-19-3
Molecular FormulaC14H10Cl2N2Pt
Molecular Weight472.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.[Cl-].[Cl-].[Pt+2]
InChIInChI=1S/2C7H5N.2ClH.Pt/c2*8-6-7-4-2-1-3-5-7;;;/h2*1-5H;2*1H;/q;;;;+2/p-2
InChIKeyWAJRCRIROYMRKA-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-Di(benzonitrile)dichloroplatinum(II) Overview


cis-Di(benzonitrile)dichloroplatinum(II), also referred to as cis-[PtCl₂(NCPh)₂] or cis-bis(benzonitrile)dichloroplatinum(II), is a neutral, square-planar platinum(II) coordination complex with the molecular formula C₁₄H₁₀Cl₂N₂Pt and molecular weight 472.23 g/mol. This compound functions as a versatile synthetic intermediate and pre-catalyst precursor, wherein the labile benzonitrile ligands undergo facile substitution by stronger σ-donor ligands (e.g., phosphines, N-heterocyclic carbenes, or chiral chelating scaffolds), enabling modular assembly of structurally defined Pt(II) complexes for catalytic and materials applications [1]. In contrast to stable Pt(II) catalytic species such as Karstedt's catalyst or (COD)PtCl₂ (where COD = 1,5-cyclooctadiene) that are employed directly in catalysis, the utility of cis-[PtCl₂(NCPh)₂] lies in its function as a well-characterized entry point for the systematic synthesis of Pt(II) architectures [2]. The compound is commercially available as a yellow crystalline powder with a decomposition point of 224 °C .

cis-Di(benzonitrile)dichloroplatinum(II) Advantages


Generic platinum(II) halides (e.g., PtCl₂, K₂PtCl₄) and common precursors (e.g., PtCl₂(cod)) are not functionally interchangeable with cis-[PtCl₂(NCPh)₂] in synthetic workflows that require mild, room-temperature ligand substitution without the need for halide abstraction agents. Unlike PtCl₂, which exhibits limited solubility in organic media, or K₂PtCl₄, which requires aqueous or highly polar solvent conditions, cis-[PtCl₂(NCPh)₂] is soluble in a range of organic solvents including dichloromethane, chloroform, benzene, and THF, facilitating homogeneous complexation with lipophilic ligands [1]. More critically, ligand substitution at cis-[PtCl₂(NCPh)₂] proceeds under ambient conditions in non-coordinating solvents, whereas analogous reactions employing PtCl₂(cod) may require elevated temperatures or the addition of Ag(I) salts to abstract halides and accelerate ligand exchange [2]. For applications involving precious chiral ligands, the ability to install the ligand framework cleanly at room temperature, without the risk of thermal degradation or racemization, provides a procurement-driven justification for selecting the benzonitrile adduct over alternative Pt(II) starting materials. The absence of strongly chelating co-ligands in cis-[PtCl₂(NCPh)₂] also simplifies product purification relative to precursors that release cod, which can co-crystallize or contaminate the target Pt(II) complex [2].

cis-Di(benzonitrile)dichloroplatinum(II) Performance Evidence


Room-Temperature Chiral Diphosphine Installation

In the synthesis of Pt(II) complexes bearing the chiral (2S,4S)-pentane-2,4-diyl-bis(5H-dibenzo[b]phosphindole) (S,S-BDBPP) ligand, cis-[PtCl₂(NCPh)₂] undergoes complete ligand substitution at room temperature to yield the trans-oligomeric complex [PtCl₂(S,S-BDBPP)]ₙ [1]. In contrast, the use of PtCl₂(cod) as an alternative Pt(II) source requires heating to achieve the same transformation, as the chelating cod ligand must be displaced [1].

Asymmetric Catalysis Chiral Diphosphine Complexation Precursor Reactivity

High-Yield Pt(II)-Thioether Complex Synthesis

The reaction of cis-[PtCl₂(NCPh)₂] with thioether ligands in a 1:2 molar ratio, conducted in anhydrous chloroform at reflux under argon for approximately 10 hours, yields the corresponding Pt(II)-thioether complexes in high isolated yields ranging from 63% to 90% [1]. This yield range reflects the clean displacement of the monodentate benzonitrile ligands without competitive side reactions.

Thioether Coordination Chemistry Synthetic Yield Optimization Precursor Efficiency

E-Selective Imido Ester Formation

Under basic methanolic conditions, the trans and cis isomers of [PtCl₂(NCPh)₂] react stepwise with methanol to yield mono- and bis-imido ester derivatives. Importantly, the E/Z isomeric distribution of the resulting imido ester products is isomer-dependent: the cis-platinum complex exhibits a more pronounced preference for the E-conformation compared to the trans-isomer [1].

Nitrile Ligand Activation Imido Ester Formation Isomer-Specific Reactivity

cis-Di(benzonitrile)dichloroplatinum(II) Application Scenarios


Room-Temperature Chiral Ligand Installation

As demonstrated by the work of Kollár and co-workers, cis-[PtCl₂(NCPh)₂] undergoes complete ligand substitution with sterically demanding chiral diphosphines at room temperature, whereas the alternative precursor PtCl₂(cod) requires heating to displace the chelating cod ligand [1]. This scenario is particularly relevant for researchers synthesizing chiral Pt(II) catalysts where thermal exposure could induce ligand racemization, decomposition, or undesired isomerization. The benzonitrile precursor enables clean complexation under mild conditions, preserving the stereochemical integrity of valuable chiral scaffolds [1].

High-Efficiency Pt(II)-Thioether Complex Synthesis

For synthetic coordination chemists preparing libraries of Pt(II)-thioether complexes, cis-[PtCl₂(NCPh)₂] offers a reliable pathway with isolated yields documented between 63% and 90% [2]. The lability of the benzonitrile ligands facilitates straightforward displacement by sulfur-donor ligands under standard reflux conditions in chloroform, minimizing the formation of intractable side products. This high conversion efficiency reduces platinum waste and simplifies chromatographic purification relative to precursors that may generate sticky organic byproducts (e.g., cod) that complicate workup [2].

Stereoselective Imido Ester Synthesis

Researchers investigating metal-mediated nitrile activation and the synthesis of imido ester or amidine derivatives should prioritize the cis-isomer of [PtCl₂(NCPh)₂] over the trans-isomer. The work of Fanizzi, Intini, and Natile established that the cis-complex exhibits a more marked preference for the E-conformation in the resulting bis(imido ester) products compared to the trans-complex [3]. When stereochemically defined organometallic building blocks are required for downstream applications, the predictable E-selectivity of the cis-precursor provides a clear synthetic advantage over isomer mixtures [3].

Asymmetric Hydroformylation & Hydrosilylation Precursor

Although cis-[PtCl₂(NCPh)₂] itself is not an active catalyst, it serves as the preferred synthetic entry point for assembling Pt(II) complexes bearing chiral ligands that subsequently catalyze asymmetric hydroformylation (up to 75% enantiomeric excess reported for p-isobutylstyrene) and hydrosilylation reactions [REFS-1, REFS-4]. Procurement of this precursor enables systematic structure-activity relationship studies where the ligand environment is varied while maintaining a consistent Pt(II) coordination geometry, a capability that PtCl₂(cod) offers less cleanly due to competitive coordination of the displaced cod ligand during catalyst synthesis [1].

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